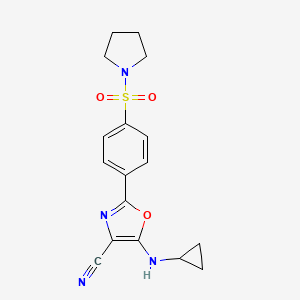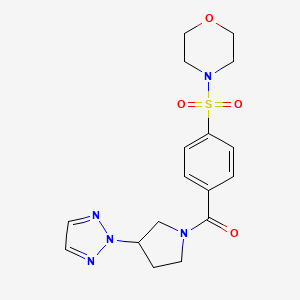
(1S,3S)-cyclohexane-1,3-diamine Dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of “(1S,3S)-cyclohexane-1,3-diamine Dihydrochloride” is C6H16Cl2N2. Its molecular weight is 187.11. The InChI code for this compound is 1S/C6H14N2.2ClH/c7-5-2-1-3-6(8)4-5;;/h5-6H,1-4,7-8H2;2*1H/t5-,6-;;/m0…/s1 .
Physical And Chemical Properties Analysis
“(1S,3S)-cyclohexane-1,3-diamine Dihydrochloride” is a white crystalline powder. It has a molecular weight of 187.11. The compound should be stored at a temperature between 28 C .
Aplicaciones Científicas De Investigación
Metal Complexes and Chiral Ligands
Platinum and Cobalt Complexes : (1RS,2SR,3SR)-3-Methyl-1,2-cyclohexanediamine, a derivative of cis-1,2-cyclohexanediamine, was used to synthesize platinum(II) and cobalt(III) complexes, revealing significant findings about chelate ring conformations and stereochemistry (Saito & Kidani, 1984).
Organosoluble Polyimides : Research focused on polyimides based on 1,1-bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]cyclohexane, showcasing how cyclohexane derivatives contribute to the solubility and thermal stability of polymers (Yang, Su & Hsiao, 2004).
Asymmetric Ligands and Organocatalysts : N,N′-Dialkylated derivatives of cyclohexane-1,2-diamine have been synthesized and applied as asymmetric ligands and organocatalysts, highlighting their versatility in synthesizing diverse molecular structures (Tsygankov et al., 2016).
Synthesis of Chiral Ligands : The synthesis of trans-cyclopentane-1,2-diamine, a relative of trans-cyclohexane-1,2-diamine, has been explored for its potential in creating chiral ligands and receptors (González‐Sabín, Rebolledo & Gotor, 2009).
Polymer Chemistry and Material Science
Polyimide Synthesis : Cyclohexane derivatives have been instrumental in synthesizing novel aromatic diamines, contributing to the development of polymers with high thermal stability and solubility, demonstrating the impact of cyclohexane rings in polymer chemistry (Yi, Huang, Jin & Choi, 1997).
Homocoupling Reactions : Cyclohexane-1,2-diamine derivatives have been used in NHC–Pd(II) complex–Cu(I) co-catalyzed homocoupling reactions, indicating their role in facilitating chemical synthesis processes (Shi & Qian, 2006).
X-Ray Structure Analysis : Studies involving the X-ray structure analysis of N, N'-Bis(3-nitrophenylmethylene)-cyclohexane-1,2-diamine emphasize the importance of cyclohexane derivatives in understanding molecular structures and interactions (Guillaume et al., 2017).
Molecular Synthesis and Drug Discovery
Asymmetric Synthesis of Gamma-Lycorane : The use of cyclohexane derivatives in the asymmetric synthesis of complex molecules like gamma-lycorane is a testament to their versatility in organic synthesis (Fujioka et al., 2006).
Synthesis of Disubstituted Cyclohexanes : Palladium-catalyzed arylboration of 1,4-cyclohexadienes using cyclohexane derivatives has been explored for the synthesis of pharmacologically significant 1,3-disubstituted cyclohexanes (Pang, Wu, Cong & Yin, 2019).
Crystal Packing Studies : Cyclohexane-1,4-diamines have been studied for their role in crystal packing, revealing insights into molecular interactions and structures (Lai, Mohr & Tiekink, 2006).
Drug Discovery Building Blocks : Spiro[3.3]heptane-1,6-diamines, similar to cyclohexane derivatives, have been synthesized as building blocks for drug discovery, demonstrating the role of cyclohexane frameworks in medicinal chemistry (Chernykh et al., 2015).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of (1S,3S)-cyclohexane-1,3-diamine Dihydrochloride is Ornithine Aminotransferase (OAT) . OAT is a pyridoxal 5’-phosphate-dependent enzyme involved in glutamine and proline metabolism . It is overexpressed in hepatocellular carcinoma (HCC) cells, making it a potential drug target for the treatment of HCC .
Mode of Action
The compound interacts with OAT through a mechanism that involves fluoride ion elimination to an activated 1,1’-difluoroolefin, followed by conjugate addition and hydrolysis . This interaction results in the inactivation of OAT .
Biochemical Pathways
The inactivation of OAT by (1S,3S)-cyclohexane-1,3-diamine Dihydrochloride affects the glutamine and proline metabolic pathways
Pharmacokinetics
The compound’s interaction with oat suggests it has sufficient bioavailability to reach its target in the body .
Result of Action
The molecular effect of (1S,3S)-cyclohexane-1,3-diamine Dihydrochloride’s action is the inactivation of OAT . At the cellular level, this inactivation could potentially slow the progression of HCC by inhibiting uncontrolled cellular division .
Propiedades
IUPAC Name |
(1S,3S)-cyclohexane-1,3-diamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c7-5-2-1-3-6(8)4-5;;/h5-6H,1-4,7-8H2;2*1H/t5-,6-;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDGJCKNZHDDLV-USPAICOZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)N)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@H](C1)N)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,3S)-cyclohexane-1,3-diamine Dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amino]-5-methyl-2-(2-phenoxyethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2368682.png)
![4-(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)quinazoline](/img/structure/B2368683.png)

![(2E)-2-[(4-hydroxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2368685.png)

![2-(6-oxopyridazin-1(6H)-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2368688.png)

![3-[3-(Oxiran-2-ylmethoxy)phenyl]-5-(oxolan-2-yl)-1,2,4-oxadiazole](/img/structure/B2368692.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide](/img/structure/B2368694.png)

![(E)-2-(3-(4-(tert-butyl)phenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2368696.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide](/img/structure/B2368698.png)
